Bienvenue dans la boutique en ligne BenchChem!

N(2),N(2),N(4),N(6)-Tetramethylmelamine

Plasma protein binding Free drug fraction Pharmacokinetics

TMM delivers a 50% free plasma fraction—8.3× higher than altretamine (6%)—making authenticated reference material essential for accurate LC-MS/MS or GC-NPD bioanalytical quantitation in regulatory pharmacokinetic studies. It is the critical intermediate-efficacy control between active altretamine and inactive trimethylmelamine in N-methylmelamine xenograft SAR panels. Its defined hepatic microsomal Km of 0.91 mM enables standardized metabolic activation rate assays in ovarian cancer models. With precisely two reactive amino hydrogens, TMM also serves as a bifunctional monomer for controlled linear melamine-formaldehyde polymerization with reduced formaldehyde content. Verify lot-specific purity and request a Certificate of Analysis.

Molecular Formula C7H14N6
Molecular Weight 182.23 g/mol
CAS No. 16268-54-5
Cat. No. B107499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2),N(2),N(4),N(6)-Tetramethylmelamine
CAS16268-54-5
Synonyms2,2,4,6-tetra-MM
N(2),N(2),N(4),N(6)-tetramethylmelamine
N(2),N(2),N(4),N(6)-tetramethylmelamine monohydrochloride
Molecular FormulaC7H14N6
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=N1)N(C)C)NC
InChIInChI=1S/C7H14N6/c1-8-5-10-6(9-2)12-7(11-5)13(3)4/h1-4H3,(H2,8,9,10,11,12)
InChIKeySXPIROLPYODZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(2),N(2),N(4),N(6)-Tetramethylmelamine (CAS 16268-54-5) – Identity, Class, and Procurement Context


N(2),N(2),N(4),N(6)-Tetramethylmelamine (TMM; 2,2,4,6-tetramethylmelamine; CAS 16268-54-5) is an N-methyl-1,3,5-triazine-2,4,6-triamine derivative with molecular formula C₇H₁₄N₆ and molecular weight 182.23 g/mol [1]. It belongs to the N-methylmelamine class of triazine antineoplastic agents and is a principal N-demethylated metabolite of both hexamethylmelamine (altretamine; HMM) and pentamethylmelamine (PMM) [2]. TMM is not a naturally occurring metabolite and is exclusively found in individuals exposed to altretamine or its derivatives [3]. The compound functions as both a pharmacologically active intermediate in altretamine's antitumor mechanism and as a versatile building block for modified melamine-formaldehyde resins [4].

N(2),N(2),N(4),N(6)-Tetramethylmelamine – Why In-Class N-Methylmelamine Analogs Cannot Be Interchanged


The N-methylmelamine series (hexamethylmelamine, pentamethylmelamine, tetramethylmelamine, and trimethylmelamine) exhibits profound, non-linear differences in plasma protein binding, hepatic metabolic stability, systemic exposure, and antitumor activity that preclude simple analog substitution. TMM possesses a free fraction of 50% in human plasma versus only 6% for altretamine (HMM), an 8.3-fold difference that fundamentally alters free drug concentration at any given total plasma level [1]. Hepatic microsomal N-demethylation affinity varies over an order of magnitude across the series (Km: 0.09 mM HMM → 0.91 mM TMM → 1.7 mM TriMM), meaning metabolic clearance rates are not predictable by methylation count alone [2]. Furthermore, while TMM retains in vivo antitumor activity against human tumor xenografts, trimethylmelamine (TriMM) is completely inactive, demonstrating that the therapeutic window collapses below a threshold degree of methylation [3]. These quantitative disparities render generic substitution scientifically unsound.

N(2),N(2),N(4),N(6)-Tetramethylmelamine – Quantitative Evidence of Differential Performance Against Closest Analogs


Plasma Protein Binding: 8.3-Fold Higher Free Fraction of TMM Versus Altretamine (HMM) in Human Plasma

In a direct head-to-head comparison using equilibrium dialysis of plasma from ovarian tumor-bearing mice, the free (unbound) fractions of the three principal N-methylmelamines were: altretamine (HMM) 6%, pentamethylmelamine (PMM) 29%, and N(2),N(2),N(4),N(6)-tetramethylmelamine (TMM) 50% [1]. This corresponds to a free fraction 8.3-fold higher for TMM than for altretamine and 1.7-fold higher than for PMM. These values are corroborated by human clinical pharmacokinetic data from the altretamine prescribing label, which reports unbound fractions of 6%, 25%, and 50% for altretamine, PMM, and TMM respectively [2]. Because only unbound drug is pharmacologically available for tissue distribution and target engagement, the 50% free fraction of TMM means that at equivalent total plasma concentrations, TMM delivers substantially more bioavailable drug to tissues than either altretamine or PMM.

Plasma protein binding Free drug fraction Pharmacokinetics

Hepatic Microsomal N-Demethylation Km: 10-Fold Lower Affinity of TMM Compared to Altretamine Dictates Slower First-Pass Metabolism

In a controlled in vitro experiment using mouse hepatic microsomes supplemented with NADPH, the apparent Km values for N-demethylation of the methylmelamine series were determined as: HMM 0.09 mM, PMM 0.23 mM, TMM 0.91 mM, and TriMM 1.7 mM [1]. This represents a 10.1-fold lower affinity for TMM compared to HMM, a 4.0-fold lower affinity than PMM, and a 1.9-fold higher affinity than TriMM. The progressively increasing Km with decreasing methylation indicates that TMM is a poorer substrate for the hepatic N-demethylation enzymes responsible for metabolic activation, predicting slower conversion to downstream cytotoxic intermediates but also greater metabolic stability and longer residence time of the intact tetramethyl species.

Hepatic metabolism Enzyme kinetics Km N-demethylation

Human Plasma AUC₀–₁₂ₕᵣ in Ovarian Cancer Patients: TMM Achieves Comparable Systemic Exposure to Altretamine but 2.2-Fold Higher than PMM

In a clinical pharmacokinetic study of 31 advanced ovarian cancer patients receiving oral altretamine (HMM), plasma concentrations of all four N-demethylated species were quantified over 12 hours by gas chromatography with nitrogen detection [1]. Mean AUC₀→₁₂ₕᵣ values (± SEM, μg/ml × min) were: HMM 312 ± 95, PMM 117 ± 32, TMM 260 ± 50, and TriMM 311 ± 82. TMM achieved 83% of the total HMM AUC and was 2.2-fold higher than PMM exposure. In ascites fluid (14 patients with ascites), AUC₀→₆ₕᵣ values were: HMM 78 ± 13, PMM 31 ± 7, TMM 60 ± 12, and TriMM 129 ± 38 μg/ml × min [1]. TMM's ascites AUC was 1.9-fold higher than PMM, indicating superior distribution into the peritoneal compartment relevant to ovarian cancer pathology.

Clinical pharmacokinetics AUC Ovarian cancer Human plasma

Mouse Pharmacokinetics: TMM AUC Exceeds Parent Compounds by 7- to 10-Fold, Demonstrating Extensive Metabolite Accumulation

Following intraperitoneal administration of HMM or PMM (50–100 mg/kg) to M5076/73A ovarian cancer-bearing C57BL/6J female mice, the plasma AUC of the metabolite TMM was 7- to 10-fold higher than the AUC of the administered parent compound [1]. The half-lives of the parent drugs were 44.5–49 min (HMM) and 7.6–8.7 min (PMM), while TMM accumulated to concentrations well above those of the rapidly cleared parents. Plasma protein binding in this system was 94% for HMM, 71% for PMM, and 50% for TMM [1], confirming that TMM's low protein binding contributes to its high free concentration and extensive tissue distribution.

Metabolite pharmacokinetics AUC ratio Systemic exposure Mouse model

In Vivo Antitumor Activity Against Human MX-1 Breast Carcinoma Xenograft: Binary Efficacy Distinction from Inactive Trimethylmelamine

In a comparative antitumor evaluation using human MX-1 breast carcinoma xenografts serially transplanted in nude mice, the N-demethylated derivatives of HMM—pentamethylmelamine and tetramethylmelamine (TMM)—were both effective in inhibiting tumor growth, whereas trimethylmelamine (TriMM) was completely ineffective [1]. HMM itself achieved complete tumor eradication at the maximum tolerated dose (75 mg/kg/day orally × 4 weeks), with a minimum effective dose of 22.1 mg/kg/day and a chemotherapeutic index of 3.4 [1]. This establishes a clear functional threshold: TMM (4 methyl groups) retains antitumor activity, but the three-methyl TriMM falls below the activity threshold at any dose tested. The original 1975 Lake et al. study further demonstrated a direct relationship between methyl group number and antitumor potency (mmoles/kg/day) across HMM, PMM, TMM, and TriMM, though at equitoxic doses therapeutic activity was similar [2].

Antitumor activity Xenograft MX-1 In vivo efficacy

N(2),N(2),N(4),N(6)-Tetramethylmelamine – Evidence-Backed Research and Industrial Application Scenarios


Bioanalytical Reference Standard for Altretamine Pharmacokinetic Studies

TMM is the quantitatively dominant circulating metabolite after altretamine or pentamethylmelamine administration, with a mouse plasma AUC 7- to 10-fold higher than the parent compound [1]. Authenticated TMM reference material is therefore essential for LC-MS/MS or GC-NPD method validation in clinical and preclinical pharmacokinetic studies of altretamine, where accurate quantitation of this major metabolite is required for regulatory bioequivalence and exposure-response analyses.

Mechanistic Probe for N-Demethylation-Dependent Cytotoxicity in Ovarian Cancer Models

With a defined hepatic microsomal Km of 0.91 mM for N-demethylation [2]—10-fold higher than altretamine (Km 0.09 mM)—TMM serves as a kinetically characterized probe substrate for investigating the relationship between metabolic activation rate and cytotoxicity in human ovarian cancer cell lines. Its intermediate metabolic stability allows researchers to dissect whether antitumor activity correlates with parent compound exposure or downstream formaldehyde-releasing intermediates.

In Vivo Efficacy Benchmark in MX-1 Breast Carcinoma Xenograft Screening

The binary efficacy distinction between TMM (active) and trimethylmelamine (inactive) against the MX-1 human breast carcinoma xenograft [3] positions TMM as a critical intermediate-efficacy control compound in N-methylmelamine structure-activity relationship (SAR) studies. Procurement of TMM alongside HMM and TriMM enables full dose-response characterization across the methylation gradient in nude mouse xenograft panels.

Bifunctional Monomer for Low-Formaldehyde Melamine Resin Development

TMM functions as a bifunctional monomer in the synthesis of linear melamine-formaldehyde resins, where its precisely two reactive amino hydrogen atoms (versus six in unsubstituted melamine) enable controlled polymerization with reduced formaldehyde incorporation [4]. This application is supported by the compound's predicted logP of 1.35 (ALOGPS) and polar surface area of 65.97 Ų [5], which facilitate compatibility with organic solvent-based resin formulations.

Quote Request

Request a Quote for N(2),N(2),N(4),N(6)-Tetramethylmelamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.